molecular formula C21H24ClN3O5S B2446912 Ethyl 2-({[6-(3-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate CAS No. 899993-96-5

Ethyl 2-({[6-(3-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate

Cat. No.: B2446912
CAS No.: 899993-96-5
M. Wt: 465.95
InChI Key: UIZPEZXEIBRBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({[6-(3-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C21H24ClN3O5S and its molecular weight is 465.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[[2-[6-[(3-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O5S/c1-2-30-21(27)18-9-3-4-10-19(18)23-20(26)15-25-12-6-11-24(31(25,28)29)14-16-7-5-8-17(22)13-16/h3-5,7-10,13H,2,6,11-12,14-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZPEZXEIBRBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCCN(S2(=O)=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-({[6-(3-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate (CAS Number: 899993-96-5) is a complex organic compound belonging to the class of thiadiazines. This compound has garnered attention due to its potential biological activities, which include antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H24ClN3O5SC_{21}H_{24}ClN_{3}O_{5}S, with a molecular weight of 466.0 g/mol. The structure features a chlorobenzyl group and a dioxido-thiadiazine moiety, which are crucial for its biological interactions.

PropertyValue
CAS Number899993-96-5
Molecular FormulaC21H24ClN3O5S
Molecular Weight466.0 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiadiazine derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Study: Antimicrobial Efficacy
A study conducted on thiadiazine derivatives demonstrated that those with chlorobenzyl substitutions had enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating superior efficacy.

Anticancer Activity

Thiadiazines are known for their potential anticancer properties. This compound has been studied for its ability to induce apoptosis in cancer cells.

Research Findings:
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and subsequent apoptosis signaling pathways.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Membrane Disruption: Its structure allows it to integrate into lipid membranes, leading to increased permeability and cell death.
  • Reactive Oxygen Species (ROS) Generation: The presence of dioxido groups can lead to oxidative stress in target cells.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

  • In vivo Studies: Evaluating the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR): Understanding how variations in structure affect biological activity.
  • Clinical Trials: Assessing therapeutic potential in human subjects for conditions like infections and cancer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.